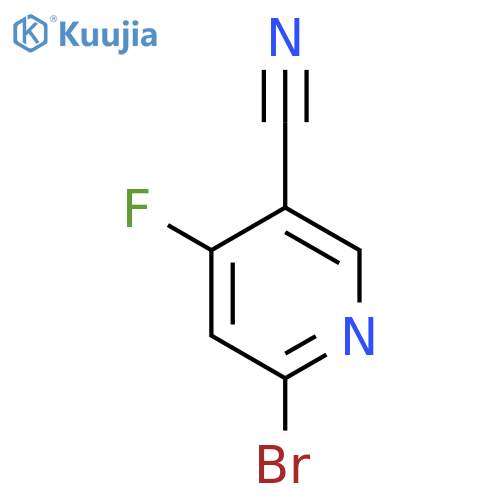

Cas no 1807022-76-9 (6-Bromo-4-fluoronicotinonitrile)

1807022-76-9 structure

商品名:6-Bromo-4-fluoronicotinonitrile

CAS番号:1807022-76-9

MF:C6H2BrFN2

メガワット:200.995883464813

MDL:MFCD28735374

CID:4743146

PubChem ID:87099887

6-Bromo-4-fluoronicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 6-Bromo-4-fluoronicotinonitrile

- MFCD28735374

- 6-bromo-4-fluoro-pyridine-3-carbonitrile

- 6-bromo-4-fluoropyridine-3-carbonitrile

- PS-18602

- 1807022-76-9

- SY272531

- AT31882

- SCHEMBL382699

-

- MDL: MFCD28735374

- インチ: 1S/C6H2BrFN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H

- InChIKey: HBULPSNUACLOBI-UHFFFAOYSA-N

- ほほえんだ: N#CC1C(F)=CC(Br)=NC=1

計算された属性

- せいみつぶんしりょう: 199.93854g/mol

- どういたいしつりょう: 199.93854g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 164

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 36.7Ų

6-Bromo-4-fluoronicotinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y22395-1g |

6-Bromo-4-fluoronicotinonitrile |

1807022-76-9 | 95% | 1g |

¥14859.0 | 2024-07-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y22395-250mg |

6-Bromo-4-fluoronicotinonitrile |

1807022-76-9 | 95% | 250mg |

¥11929.0 | 2024-07-15 | |

| eNovation Chemicals LLC | Y1210111-1G |

6-bromo-4-fluoro-pyridine-3-carbonitrile |

1807022-76-9 | 97% | 1g |

$1985 | 2024-07-21 | |

| Aaron | AR01WKHG-1g |

6-Bromo-4-fluoronicotinonitrile |

1807022-76-9 | 95% | 1g |

$1428.00 | 2025-02-12 | |

| Aaron | AR01WKHG-5g |

6-Bromo-4-fluoronicotinonitrile |

1807022-76-9 | 5g |

$3765.00 | 2023-12-14 | ||

| 1PlusChem | 1P01WK94-100mg |

6-Bromo-4-fluoronicotinonitrile |

1807022-76-9 | 95% | 100mg |

$468.00 | 2024-06-18 | |

| abcr | AB612496-100mg |

6-Bromo-4-fluoronicotinonitrile; . |

1807022-76-9 | 100mg |

€634.20 | 2024-07-19 | ||

| eNovation Chemicals LLC | Y1188268-0.25g |

6-Bromo-4-fluoronicotinonitrile |

1807022-76-9 | 95% | 0.25g |

$815 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1188268-0.1g |

6-Bromo-4-fluoronicotinonitrile |

1807022-76-9 | 95% | 0.1g |

$405 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1210111-1g |

6-bromo-4-fluoro-pyridine-3-carbonitrile |

1807022-76-9 | 97% | 1g |

$1985 | 2025-02-19 |

6-Bromo-4-fluoronicotinonitrile 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

1807022-76-9 (6-Bromo-4-fluoronicotinonitrile) 関連製品

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 624-75-9(Iodoacetonitrile)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1807022-76-9)6-Bromo-4-fluoronicotinonitrile

清らかである:99%/99%/99%/99%

はかる:100mg/250mg/500mg/1g

価格 ($):472/951/1430/2043